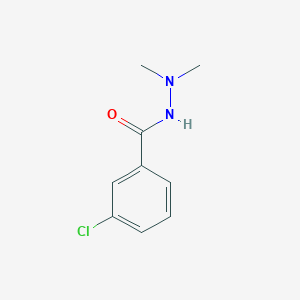
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a chromene core, a nitrofuran moiety, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 5-nitro-2-furaldehyde with malononitrile and a suitable amine under basic conditions to form the chromene core. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions
Major Products
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted amino compounds .
Applications De Recherche Scientifique
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with nucleic acids and proteins.
Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with cellular macromolecules. The nitrofuran moiety undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to nucleic acids and proteins. This binding can result in the inhibition of DNA replication and protein synthesis, contributing to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-(5-nitro-2-furyl)thiazole: Shares the nitrofuran moiety and exhibits similar biological activities.
5-nitro-2-furyl derivatives: These compounds also possess the nitrofuran group and are studied for their antimicrobial and anticancer properties.
Uniqueness
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its chromene core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C14H11N3O5 |
|---|---|
Poids moléculaire |
301.25g/mol |
Nom IUPAC |
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O5/c15-6-7-12(10-4-5-11(21-10)17(19)20)13-8(18)2-1-3-9(13)22-14(7)16/h4-5,12H,1-3,16H2 |
Clé InChI |
FSRNKSYGVUMTHV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1 |
SMILES canonique |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B378625.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-4-methoxybenzamide](/img/structure/B378626.png)
![5-[(3-Methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B378627.png)
![[1-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethylbenzenesulfonate](/img/structure/B378630.png)
![[1-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzenesulfonate](/img/structure/B378632.png)



![3-anilino-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378641.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-toluidino)acrylonitrile](/img/structure/B378642.png)
![3-(4-Bromoanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378644.png)
![3-(2-Chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378648.png)
![3-(3-Fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378649.png)
![3-(2-Iodoanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378650.png)
